molecular formula C8H9N3O B1289109 3-Amino-1,2-benzisoxazole-6-methanamine

3-Amino-1,2-benzisoxazole-6-methanamine

Cat. No. B1289109
M. Wt: 163.18 g/mol
InChI Key: GHYKJSGZYRADNG-UHFFFAOYSA-N
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Patent
US06376499B1

Procedure details

Borane methylsulfide complex (2 M in THF, 1.98 mL) was added to a stirred refluxing solution of 3-amino-6-cyano-1,2-benzisoxazole (210 mg, 1.32 mmol) in DME (10 mL). After 45 min excess methyl sulfide was evaporated and the reaction mixture was cooled and quenched with 1M HCl solution (10 mL). The mixture was stirred for 30 min and then was neutralised with sodium bicarbonate solution and concentrated to dryness. The residue was triturated with 5% methanol/chloroform, filtered and the filtrate evaporated in vacuo. The residue was purified by chromatography on silica (5% methanol, chloroform/ammonia) to give the title compound as a yellow solid:
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CSC.B.[NH2:5][C:6]1[C:10]2[CH:11]=[CH:12][C:13]([C:15]#[N:16])=[CH:14][C:9]=2[O:8][N:7]=1>COCCOC>[NH2:5][C:6]1[C:10]2[CH:11]=[CH:12][C:13]([CH2:15][NH2:16])=[CH:14][C:9]=2[O:8][N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.98 mL
Type
reactant
Smiles
CSC.B
Step Two
Name
Quantity
210 mg
Type
reactant
Smiles
NC1=NOC2=C1C=CC(=C2)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 45 min excess methyl sulfide was evaporated
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with 1M HCl solution (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 5% methanol/chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (5% methanol, chloroform/ammonia)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NOC2=C1C=CC(=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.